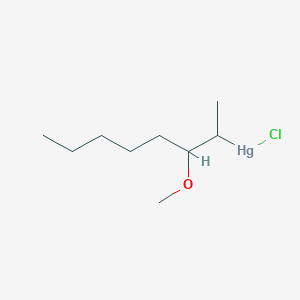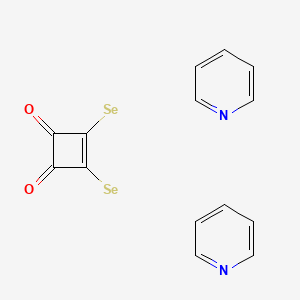
1,2,3-Trimethylcycloocta-1,3,5,7-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethylcycloocta-1,3,5,7-tetraene is an organic compound with the molecular formula C11H14 It is a derivative of cyclooctatetraene, characterized by the presence of three methyl groups attached to the cyclooctatetraene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trimethylcycloocta-1,3,5,7-tetraene typically involves the alkylation of cyclooctatetraene. One common method is the reaction of cyclooctatetraene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated cyclooctane derivatives
Substitution: Halogenated or sulfonated derivatives
Applications De Recherche Scientifique
1,2,3-Trimethylcycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,2,3-trimethylcycloocta-1,3,5,7-tetraene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctatetraene: The parent compound, lacking the methyl groups, with similar reactivity but different physical properties.
1,2,4-Trimethylcycloocta-1,3,5,7-tetraene: Another methylated derivative with different substitution patterns, leading to variations in reactivity and applications.
Tetramethylcycloocta-1,3,5,7-tetraene: A fully methylated derivative with distinct chemical and physical properties.
Uniqueness
1,2,3-Trimethylcycloocta-1,3,5,7-tetraene is unique due to its specific substitution pattern, which imparts distinct reactivity and physical properties compared to other methylated derivatives. Its unique structure makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of molecular interactions.
Propriétés
Numéro CAS |
63318-58-1 |
|---|---|
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
1,2,3-trimethylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C11H14/c1-9-7-5-4-6-8-10(2)11(9)3/h4-8H,1-3H3 |
Clé InChI |
LNWQJJSZJOLRKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)



![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)





![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)

